molecular formula C12H18ClN3O3 B1466304 5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1219976-60-9

5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride

Cat. No.: B1466304
CAS No.: 1219976-60-9
M. Wt: 287.74 g/mol
InChI Key: IQOUZASCTKCZET-UHFFFAOYSA-N
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Description

5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a nitro group at the 5-position and a 2-(2-piperidinyl)ethoxy moiety at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₂H₁₆ClN₃O₃, with a molecular weight of 285.73 g/mol.

Properties

IUPAC Name

5-nitro-2-(2-piperidin-2-ylethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.ClH/c16-15(17)11-4-5-12(14-9-11)18-8-6-10-3-1-2-7-13-10;/h4-5,9-10,13H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOUZASCTKCZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride typically involves:

  • Functionalization of the pyridine ring at the 2- and 5-positions.
  • Introduction of the 2-(2-piperidinyl)ethoxy side chain via nucleophilic substitution or etherification.
  • Formation of the hydrochloride salt to improve stability and handling.

The key challenge lies in the selective substitution on the pyridine ring and the efficient coupling of the piperidinyl-ethoxy group.

Preparation of the Pyridine Core with Nitro Substitution

The nitro group at the 5-position of the pyridine ring is generally introduced by nitration of the appropriate pyridine precursor or by using a pre-nitrated pyridine derivative.

Relevant Methodologies:

  • Aminoheterocycle Chlorination : Recent advances in selective chlorination of aminoheterocycles provide a pathway to prepare chloropyridine intermediates which can be further functionalized. For instance, selective replacement of amino groups on heteroaromatic rings with chlorine atoms can be carried out in a one-pot operation using pyrylium salts and chloride sources under mild conditions, enabling the preparation of chlorinated pyridine intermediates suitable for further substitution.

  • Nitration : Classical nitration methods apply, but care must be taken to avoid over-nitration or degradation of sensitive groups.

Introduction of the 2-(2-piperidinyl)ethoxy Side Chain

The key step involves attaching the 2-(2-piperidinyl)ethoxy substituent to the pyridine ring at the 2-position, typically via nucleophilic substitution of a suitable leaving group (e.g., chloro or hydroxyl group) on the pyridine ring.

Common Approaches:

  • Nucleophilic substitution of 2-chloropyridine derivatives : The 2-position chlorine can be displaced by the alkoxide form of 2-(2-piperidinyl)ethanol or by a protected form of the piperidinyl-ethoxy moiety. This reaction is often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under elevated temperatures to enhance reactivity.

  • Deprotonation and coupling : The alcohol precursor can be deprotonated using sodium hydride or potassium tert-butoxide to form the alkoxide, which then reacts with the chloropyridine intermediate to form the ether linkage.

  • One-pot or stepwise syntheses : Some protocols use one-pot reactions combining deprotonation and nucleophilic substitution steps to improve efficiency and yields.

Formation of the Hydrochloride Salt

After the synthesis of the free base 5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol). This step improves the compound’s stability, crystallinity, and ease of purification.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvents Temperature Yield (%) Notes
1 Selective chlorination of aminoheterocycle Pyrylium salt, MgCl2 or CuCl, MeCN or higher boiling solvents MeCN, benzonitrile, o-xylene 50–140 °C High One-pot operation; selective chlorination of amino group to chloro-pyridine intermediate
2 Nucleophilic substitution 2-(2-piperidinyl)ethanol (or alkoxide), 2-chloropyridine derivative DMSO, THF Room temp to 90–100 °C 70–90 Deprotonation with NaH or KOtBu; ether linkage formation
3 Salt formation HCl gas or aqueous HCl Methanol, ethanol Room temperature Quantitative Formation of hydrochloride salt for improved stability and crystallinity

Research Findings and Optimization Notes

  • Catalyst and solvent choice : The use of polar aprotic solvents such as DMSO and THF enhances nucleophilic substitution efficiency. Higher boiling solvents like benzonitrile enable better control in chlorination steps.

  • Temperature control : Maintaining moderate temperatures (50–140 °C) is critical to optimize yields and minimize side reactions during chlorination and substitution steps.

  • One-pot synthesis advantages : Combining steps without intermediate isolation reduces time and waste, improving overall process sustainability.

  • Purification : Final products are often purified by recrystallization from methanol or by trituration with diethyl ether to obtain high-purity hydrochloride salts.

Summary Table of Preparation Route

Intermediate/Product Key Reaction Step Reagents/Conditions Yield (%) Reference
5-Nitro-2-chloropyridine Selective chlorination Pyrylium salt, MgCl2, MeCN, 50–140 °C High
5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine Nucleophilic substitution 2-(2-piperidinyl)ethanol, NaH, DMSO, 90 °C 70–90
This compound Salt formation HCl in methanol, room temp Quantitative

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and suitable solvents such as ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

Scientific Research Applications

5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride
  • Structure : Pyridine core with bromo (Br) at position 5 and a 2-(piperidin-1-yl)ethoxy group at position 2.
  • Formula : C₁₂H₁₈BrClN₂O
  • Key Differences: Substituent: Bromo (Br) replaces nitro (NO₂), altering electronic properties (Br is less electron-withdrawing). Piperidine Position: 1-piperidinyl vs. 2-piperidinyl in the target compound, affecting steric and hydrogen-bonding interactions. Molecular Weight: 321.64 g/mol (higher due to Br vs. NO₂).
  • Implications : Bromo substitution may reduce metabolic stability compared to nitro but improve lipophilicity .
2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride
  • Structure : Pyridine core with trifluoromethyl (CF₃) at position 5 and 2-(4-piperidinyl)ethoxy at position 2.
  • Formula : C₁₃H₁₈ClF₃N₂O
  • Key Differences: Substituent: CF₃ (strongly electron-withdrawing and lipophilic) replaces NO₂. Piperidine Position: 4-piperidinyl vs. 2-piperidinyl, altering conformational flexibility.
  • Implications : CF₃ enhances membrane permeability but may increase toxicity risks .

Core Heterocycle Modifications

5-Nitro-2-(2-(piperidin-2-yl)ethoxy)benzo[d]thiazole hydrochloride
  • Structure : Benzo[d]thiazole core (fusion of benzene and thiazole) with nitro at position 5 and 2-(piperidin-2-yl)ethoxy at position 2.
  • Key Differences :
    • Core : Benzo[d]thiazole vs. pyridine. The thiazole ring introduces sulfur, influencing π-stacking and redox properties.
    • Piperidine Position : 2-piperidinyl retained, but core modification alters bioavailability.
  • Implications : Benzo[d]thiazole derivatives often exhibit enhanced anticancer or antimicrobial activity compared to pyridine analogs .

Piperidine Substituent Position Analysis

Compound Name Piperidine Position Substituent on Pyridine Molecular Weight (g/mol)
Target Compound 2-piperidinyl 5-NO₂ 285.73
5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine 1-piperidinyl 5-Br 321.64
2-[2-(4-Piperidinyl)ethoxy]-5-CF₃-pyridine 4-piperidinyl 5-CF₃ 320.74

Key Observations :

  • 4-piperidinyl : May enhance binding to amine receptors due to spatial orientation.
  • 2-piperidinyl : Balances basicity and steric effects, optimizing solubility and target engagement .

Biological Activity

5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride (CAS Number: 1219967-30-2) is a pyridine derivative with notable biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including antimicrobial and antiviral infections. The unique structural features of this compound contribute to its interactions with biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C12H18ClN3O3, with a molecular weight of 287.75 g/mol. The compound features a nitro group and a piperidinyl ether substituent, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter release and interact with specific receptors. The nitro group may participate in redox reactions, while the piperidinyl ether enhances binding affinity to certain biological targets, potentially affecting neurotransmitter pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL
Klebsiella pneumoniae32 µg/mL

These findings suggest that the compound may be effective against resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Pyridine compounds have been shown to possess activity against viruses such as SARS-CoV-2 and other respiratory viruses. The presence of the piperidinyl moiety may enhance the compound's interaction with viral proteins, thereby inhibiting viral replication .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various pyridine derivatives demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, confirming its potential as an antimicrobial agent.
  • Antiviral Screening :
    In vitro studies assessed the antiviral efficacy of this compound against influenza and coronaviruses. Results indicated that the compound effectively reduced viral titers in infected cell lines, suggesting a mechanism involving interference with viral entry or replication processes.

Q & A

Q. What are the primary synthetic routes for 5-nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between a nitro-substituted benzaldehyde derivative and a piperidine-containing intermediate. For example, in analogous compounds like Pacritinib hydrochloride, 5-nitro-2-hydroxybenzaldehyde reacts with 1-(2-chloroethyl)pyrrolidine hydrochloride under basic conditions to form an ethoxy-linked intermediate . Yield optimization (e.g., ~13% in one study) depends on temperature control, solvent selection (e.g., dichloromethane for improved solubility), and purification methods like crystallization or column chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, the piperidine ring protons appear as distinct multiplets in ¹H NMR (δ 1.5–2.8 ppm), while the nitro group exhibits strong absorption near 1520 cm⁻¹ in IR. Purity is assessed via HPLC with UV detection (λ ~270 nm for nitro-aromatic absorption) .

Q. What are the key applications of this compound in medicinal chemistry research?

Its nitro and piperidine moieties make it a precursor for enzyme inhibitors (e.g., kinase inhibitors) and receptor ligands. The ethoxy linker enhances membrane permeability, facilitating studies on intracellular targets. Similar compounds are used in probing adenosine receptor binding or modulating oxidative stress pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data between this compound and structurally similar analogs?

Discrepancies often arise from substitution patterns. For instance, replacing the piperidine with pyrrolidine (as in ) alters steric and electronic properties, affecting binding affinity. Comparative studies using molecular docking, isothermal titration calorimetry (ITC), and functional assays (e.g., cAMP modulation) can quantify these differences. Structural analogs like 2-[2-(3,5-dimethylpiperidinyl)ethoxy]benzaldehyde hydrochloride () highlight the impact of substituents on reactivity .

Q. What strategies mitigate stability issues during storage and handling of this compound?

The compound is hygroscopic and prone to decomposition under acidic/oxidizing conditions. Storage recommendations include airtight containers with desiccants (e.g., silica gel) at –20°C in the dark. Compatibility testing shows instability with strong oxidizers (e.g., peroxides), necessitating inert atmospheres (N₂/Ar) during reactions .

Q. How can synthetic byproducts or genotoxic impurities be controlled during large-scale preparation?

Residual chlorinated intermediates (e.g., from unreacted 1-(2-chloroethyl)piperidine) require strict monitoring. Techniques include quenching with aqueous NaHCO₃, followed by liquid-liquid extraction. LC-MS/MS or GC-MS with a sensitivity limit of ≤1 ppm ensures compliance with ICH M7 guidelines. Process optimization (e.g., stoichiometric excess of piperidine derivatives) minimizes side reactions .

Q. What computational methods are effective in predicting the compound’s reactivity in novel reaction environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites like the nitro group for reduction or the pyridine ring for electrophilic substitution. Molecular dynamics simulations predict solvation effects in polar aprotic solvents (e.g., DMF), guiding solvent selection for cross-coupling reactions .

Data Contradiction Analysis

Q. Why do biological assay results vary between in vitro and in vivo studies for this compound?

In vitro assays (e.g., cell-free enzyme inhibition) may not account for metabolic degradation (e.g., nitro-reductase activity in hepatic microsomes). Pharmacokinetic profiling using LC-MS in rodent plasma identifies rapid clearance (~2 h half-life), necessitating prodrug strategies or formulation enhancements (e.g., liposomal encapsulation) .

Q. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?

Cell-specific uptake mechanisms (e.g., organic cation transporters) and varying expression of target proteins (e.g., kinases) contribute to variability. Standardized protocols using isogenic cell lines and controls (e.g., siRNA knockdown) isolate compound-specific effects. Metabolomic profiling further clarifies off-target interactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride
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5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride

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